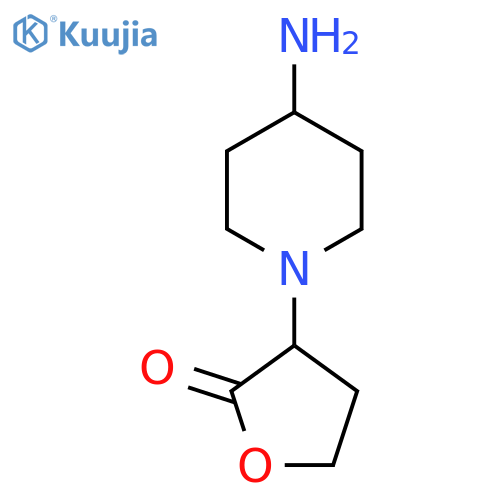Cas no 1218144-44-5 (3-(4-aminopiperidin-1-yl)oxolan-2-one)

1218144-44-5 structure
商品名:3-(4-aminopiperidin-1-yl)oxolan-2-one
3-(4-aminopiperidin-1-yl)oxolan-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(4-aminopiperidin-1-yl)oxolan-2-one
- 2(3H)-Furanone, 3-(4-amino-1-piperidinyl)dihydro-
-
- インチ: 1S/C9H16N2O2/c10-7-1-4-11(5-2-7)8-3-6-13-9(8)12/h7-8H,1-6,10H2
- InChIKey: TZAWQAWBBYBXOO-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1=O)N1CCC(CC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 200
- トポロジー分子極性表面積: 55.6
- 疎水性パラメータ計算基準値(XlogP): 0
3-(4-aminopiperidin-1-yl)oxolan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149318-0.5g |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 0.5g |
$1165.0 | 2023-06-05 | ||
| Enamine | EN300-149318-10.0g |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 10g |
$5221.0 | 2023-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6993-500MG |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 500MG |
¥ 3,531.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6993-250MG |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 250MG |
¥ 2,118.00 | 2023-04-03 | |
| Enamine | EN300-149318-500mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-149318-10000mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 10000mg |
$5221.0 | 2023-09-28 | ||
| Enamine | EN300-149318-1000mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-149318-250mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-149318-100mg |
3-(4-aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 100mg |
$1068.0 | 2023-09-28 | ||
| Ambeed | A1044184-1g |
3-(4-Aminopiperidin-1-yl)oxolan-2-one |
1218144-44-5 | 95% | 1g |
$870.0 | 2024-04-25 |
3-(4-aminopiperidin-1-yl)oxolan-2-one 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1218144-44-5 (3-(4-aminopiperidin-1-yl)oxolan-2-one) 関連製品
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1218144-44-5)3-(4-aminopiperidin-1-yl)oxolan-2-one

清らかである:99%
はかる:1g
価格 ($):783.0